molecular formula C22H23N5O2S B2913553 3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 2380069-18-9

3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2913553
CAS No.: 2380069-18-9
M. Wt: 421.52
InChI Key: KKYMOHCOVFJYSB-UHFFFAOYSA-N
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Description

“3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a complex organic compound that features multiple functional groups, including a benzodiazole, azetidine, and thiazolopyrimidine moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of each ring system and their subsequent coupling. Common synthetic routes might include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of ortho-phenylenediamine with carboxylic acids or their derivatives.

    Synthesis of the Azetidine Ring: Azetidines can be synthesized via cyclization reactions involving β-amino alcohols or β-amino halides.

    Construction of the Thiazolopyrimidine Core: This might involve the condensation of thioamides with α-haloketones followed by cyclization.

    Coupling Reactions: The final steps would involve coupling these fragments under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or azetidine rings.

    Reduction: Reduction reactions could target the carbonyl groups or other electron-deficient sites.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzodiazole or thiazolopyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the parent compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Chemical Sensors: Use in the development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or nucleic acids, altering their function. This interaction could involve binding to active sites, allosteric sites, or intercalating into DNA.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Azetidine Derivatives: Compounds featuring the azetidine ring.

    Thiazolopyrimidine Derivatives: Compounds with the thiazolopyrimidine core.

Uniqueness

The uniqueness of “3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” lies in its combination of these three distinct moieties, which could confer unique biological activities and chemical properties.

Properties

IUPAC Name

3-[2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-13-9-23-22-27(21(13)29)15(12-30-22)8-19(28)25-10-16(11-25)26-18-5-3-2-4-17(18)24-20(26)14-6-7-14/h2-5,9,14-16H,6-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYMOHCOVFJYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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